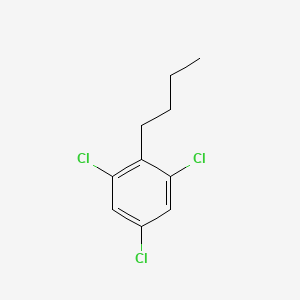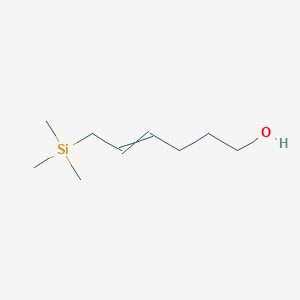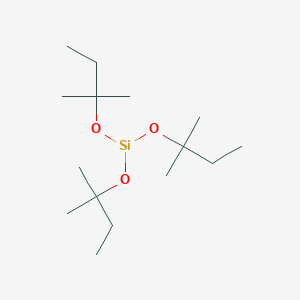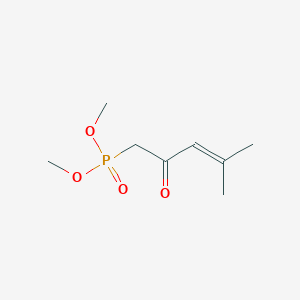
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C8H15O4P. This compound is characterized by the presence of a phosphonic acid group esterified with a dimethyl group and a 4-methyl-2-oxo-3-pentenyl moiety. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the appropriate alcohol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the functional groups present. The phosphonic acid group is known to interact with metal ions and active sites of enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, diethyl ester
- Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dipropyl ester
Comparison: Phosphonic acid, (4-methyl-2-oxo-3-pentenyl)-, dimethyl ester is unique due to its specific ester groups and the 4-methyl-2-oxo-3-pentenyl moiety. Compared to its diethyl and dipropyl counterparts, the dimethyl ester may exhibit different reactivity and solubility properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
95485-29-3 |
|---|---|
Molekularformel |
C8H15O4P |
Molekulargewicht |
206.18 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H15O4P/c1-7(2)5-8(9)6-13(10,11-3)12-4/h5H,6H2,1-4H3 |
InChI-Schlüssel |
OPLSTCHIXOAILE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)CP(=O)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


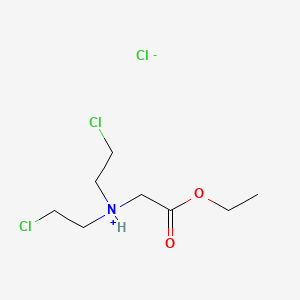
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)


![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
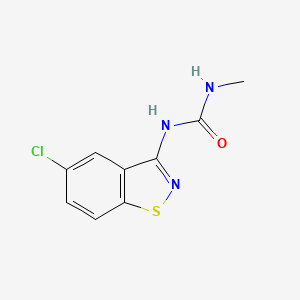
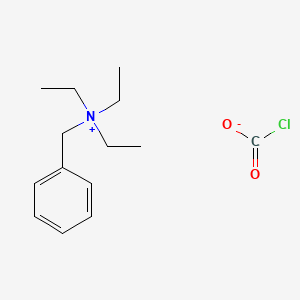
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
